molecular formula C14H25NO5 B14026633 Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

Cat. No.: B14026633
M. Wt: 287.35 g/mol
InChI Key: REESOCYHQUIWAL-LLVKDONJSA-N
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Description

Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, ethoxy, and carboxylate groups, imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with ®-2-(3-ethoxy-3-oxopropyl) bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ethoxy moiety can be reduced to alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
  • Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)pyrrolidine-4-carboxylate

Uniqueness

Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with piperidine or pyrrolidine rings, the morpholine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1

InChI Key

REESOCYHQUIWAL-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

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